molecular formula C14H18N4O2S2 B13350397 5-[1-(methylsulfonyl)piperidin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol

5-[1-(methylsulfonyl)piperidin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13350397
M. Wt: 338.5 g/mol
InChI Key: UOPWGMORUSGJFV-UHFFFAOYSA-N
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Description

5-[1-(methylsulfonyl)piperidin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a piperidine ring, a triazole ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(methylsulfonyl)piperidin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride.

    Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thiol Group Introduction: The thiol group is introduced through thiolation reactions using reagents such as thiourea.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-[1-(methylsulfonyl)piperidin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and triazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified piperidine or triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[1-(methylsulfonyl)piperidin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[1-(methylsulfonyl)piperidin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(methylsulfonyl)piperidin-4-yl)-4,5-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine: Another compound with a piperidine and methylsulfonyl group, used as a cyclin-dependent kinase inhibitor.

    Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinyl)pyrrolo[2,1-f][1,2,4]triazine-2-yl)-4-(trifluoromethyl)pyridin-2-ylcarbamate: A PI3Kα inhibitor used in cancer treatment.

Uniqueness

5-[1-(methylsulfonyl)piperidin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18N4O2S2

Molecular Weight

338.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H18N4O2S2/c1-22(19,20)17-9-7-11(8-10-17)13-15-16-14(21)18(13)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,21)

InChI Key

UOPWGMORUSGJFV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NNC(=S)N2C3=CC=CC=C3

Origin of Product

United States

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